molecular formula C9H6F4O2 B14038132 Methyl 2,6-difluoro-4-(difluoromethyl)benzoate

Methyl 2,6-difluoro-4-(difluoromethyl)benzoate

Cat. No.: B14038132
M. Wt: 222.14 g/mol
InChI Key: HSSRKEKBTJYBBT-UHFFFAOYSA-N
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Description

Methyl 4-(difluoromethyl)-2,6-difluorobenzoate is an organic compound characterized by the presence of difluoromethyl and difluorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(difluoromethyl)-2,6-difluorobenzoate typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 4-(difluoromethyl)-2,6-difluorobenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced difluoromethylation reagents and catalysts can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(difluoromethyl)-2,6-difluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and metal catalysts. For example, palladium-catalyzed cross-coupling reactions are often employed to introduce various functional groups into the molecule .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield derivatives with different substituents on the aromatic ring .

Scientific Research Applications

Methyl 4-(difluoromethyl)-2,6-difluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-(difluoromethyl)-2,6-difluorobenzoate exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(trifluoromethyl)-2,6-difluorobenzoate
  • Methyl 4-(chloromethyl)-2,6-difluorobenzoate
  • Methyl 4-(bromomethyl)-2,6-difluorobenzoate

Uniqueness

Methyl 4-(difluoromethyl)-2,6-difluorobenzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

methyl 4-(difluoromethyl)-2,6-difluorobenzoate

InChI

InChI=1S/C9H6F4O2/c1-15-9(14)7-5(10)2-4(8(12)13)3-6(7)11/h2-3,8H,1H3

InChI Key

HSSRKEKBTJYBBT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)C(F)F)F

Origin of Product

United States

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